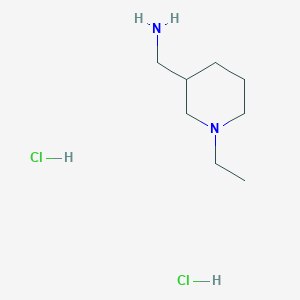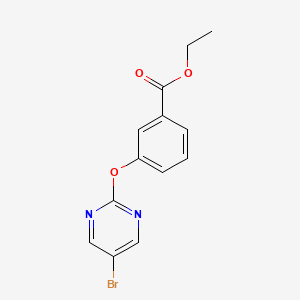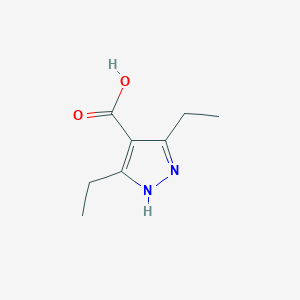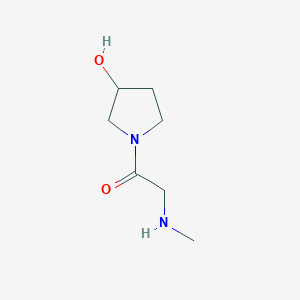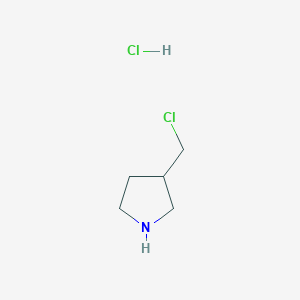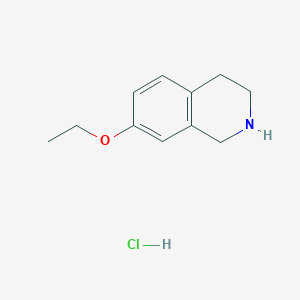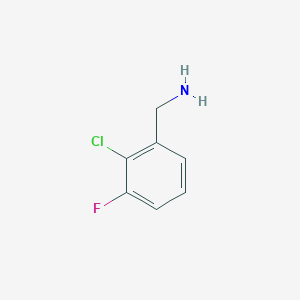
(2-Chloro-3-fluorophenyl)methanamine
概要
説明
“(2-Chloro-3-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 72235-54-2 . It has a molecular weight of 159.59 and its IUPAC name is (2-chloro-3-fluorophenyl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Chloro-3-fluorophenyl)methanamine” is 1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(2-Chloro-3-fluorophenyl)methanamine” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Novel Aryloxyethyl Derivatives
A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These derivatives showed promising properties as antidepressant drug candidates due to their robust stimulation of ERK1/2 phosphorylation and potent antidepressant-like activity in vivo. The study highlights the potential of (2-Chloro-3-fluorophenyl)methanamine derivatives in treating depression (Sniecikowska et al., 2019).
Inactivation of MAO-B
Danzin et al. (1989) found that certain derivatives of benzyl-dimethyl-silyl-methanamine, including (2-Chloro-3-fluorophenyl)methanamine, are potent inhibitors of rat brain monoamine oxidase B (MAO-B). This suggests potential applications in developing anti-Parkinsonian agents (Danzin et al., 1989).
Multitarget Directed Ligands for Alzheimer's Treatment
Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives with (2-Chloro-3-fluorophenyl)methanamine, demonstrating selective inhibitory activities against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These properties are significant for the treatment of Alzheimer's disease (Kumar et al., 2013).
Synthesis of Multi-Substituted Arenes
Sun et al. (2014) explored the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, highlighting a method that offers advantages like higher yields and better selectivity. This research is vital for developing diverse chemical compounds with potential applications in various fields (Sun et al., 2014).
Chiral Discrimination
Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound on a specific stationary phase, providing insights into chiral discrimination, which is crucial in the pharmaceutical industry (Bereznitski et al., 2002).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
特性
IUPAC Name |
(2-chloro-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNYGEBHHWVMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679340 | |
| Record name | 1-(2-Chloro-3-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-fluorophenyl)methanamine | |
CAS RN |
72235-54-2 | |
| Record name | 1-(2-Chloro-3-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


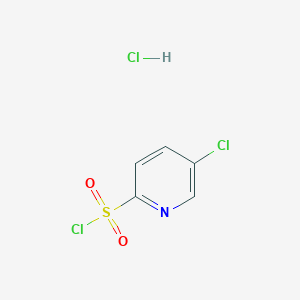
![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)
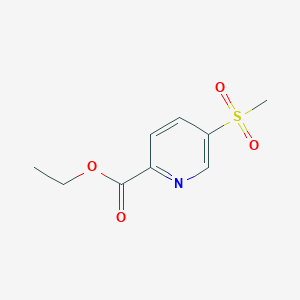
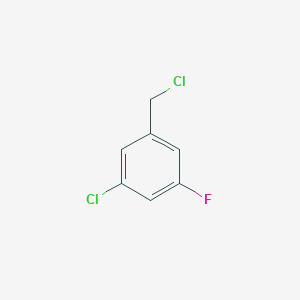
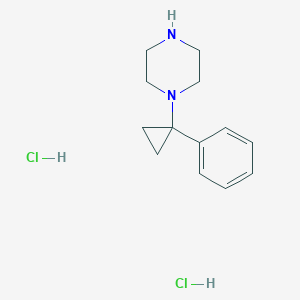
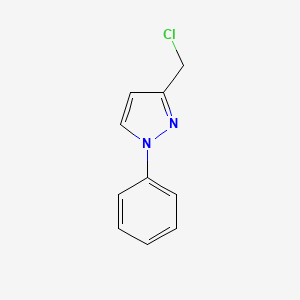
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
